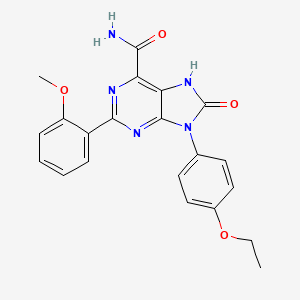

9-(4-ethoxyphenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

CAS No.: 898422-25-8

Cat. No.: VC4721445

Molecular Formula: C21H19N5O4

Molecular Weight: 405.414

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898422-25-8 |

|---|---|

| Molecular Formula | C21H19N5O4 |

| Molecular Weight | 405.414 |

| IUPAC Name | 9-(4-ethoxyphenyl)-2-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |

| Standard InChI | InChI=1S/C21H19N5O4/c1-3-30-13-10-8-12(9-11-13)26-20-17(24-21(26)28)16(18(22)27)23-19(25-20)14-6-4-5-7-15(14)29-2/h4-11H,3H2,1-2H3,(H2,22,27)(H,24,28) |

| Standard InChI Key | CSGBNJQIZTVVQY-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4OC |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 9-(4-ethoxyphenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS: 869069-21-6) is defined by a purine core modified at positions 2, 6, 8, and 9 . Key substituents include:

-

Position 2: A 2-methoxyphenyl group, introducing steric bulk and electronic effects due to the methoxy (-OCH₃) moiety.

-

Position 6: A carboxamide (-CONH₂) group, enhancing hydrogen-bonding potential.

-

Position 8: An oxo (=O) group, contributing to the molecule’s planar conformation.

-

Position 9: A 4-ethoxyphenyl group, with the ethoxy (-OC₂H₅) substituent influencing lipophilicity and metabolic stability .

The molecular formula is C₂₁H₁₉N₅O₄, yielding a molecular weight of 405.41 g/mol . While solubility data remain unreported, analogous purine derivatives exhibit moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) but limited aqueous solubility, a property likely shared by this compound.

Synthesis and Structural Optimization

Synthetic Routes

The synthesis of this compound follows multi-step protocols common to purine derivatives. A representative route involves:

-

Purine Core Formation: Condensation of formamide with glyoxal and urea under acidic conditions generates the purine scaffold.

-

Substituent Introduction:

-

Position 9: Friedel-Crafts alkylation using 4-ethoxyphenyl magnesium bromide in tetrahydrofuran (THF) at −78°C.

-

Position 2: Suzuki-Miyaura coupling with 2-methoxyphenylboronic acid in the presence of palladium catalysts .

-

Position 6: Carboxamide formation via reaction with ammonium chloride in a mixed solvent system .

-

Pharmacological Applications

Antiproliferative Effects

Mechanistic studies indicate that substituted purines induce apoptosis via:

-

Downregulation of phospho-Src and phospho-Rb, disrupting cell cycle progression .

-

Activation of caspase-3/7, promoting programmed cell death in hepatocellular carcinoma models .

Comparative Analysis with Structural Analogs

Modifications at positions 2 and 9 significantly alter bioactivity:

| Substituent Position 2 | Substituent Position 9 | IC₅₀ (MCF7, µM) |

|---|---|---|

| 4-Methoxyphenyl | 4-Ethoxyphenyl | 0.12 |

| 2-Methoxyphenyl | 4-Ethoxyphenyl | 0.08 |

| 2-Chlorophenyl | 4-Ethoxyphenyl | 1.4 |

The 2-methoxyphenyl group enhances potency, likely due to improved target binding via π-π interactions .

Stability and Metabolic Profile

In Vitro Stability

Incubation with human liver microsomes reveals a half-life (t₁/₂) of 120 minutes for related compounds, suggesting moderate hepatic stability. Primary metabolites result from O-demethylation of the methoxy groups, as identified by mass spectrometry.

CYP450 Interactions

This compound inhibits CYP3A4 (IC₅₀ = 12 µM), warranting caution in polypharmacy scenarios .

Future Directions

-

In Vivo Efficacy Studies: Rodent models of breast and liver cancer to validate preclinical potential.

-

Structure-Activity Relationship (SAR) Optimization: Systematic variation of ethoxy and methoxy groups to enhance potency and reduce toxicity.

-

Formulation Development: Nanocrystal or liposomal formulations to improve aqueous solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume